molecular formula C25H41N3O3 B6116828 2-acetamido-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-methyl-N-(2-methylpropyl)butanamide

2-acetamido-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-methyl-N-(2-methylpropyl)butanamide

Cat. No.: B6116828
M. Wt: 431.6 g/mol
InChI Key: ABUDHPVQSGIXFC-UHFFFAOYSA-N
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Description

2-acetamido-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-methyl-N-(2-methylpropyl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, including an acetamido group, a piperidine ring, and a methoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-methyl-N-(2-methylpropyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, followed by the introduction of the methoxyphenyl group through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate with acetic anhydride to form the acetamido group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH4) may be used to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the acetamido group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-methyl-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-acetamido-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-methyl-N-(2-methylpropyl)butanamide
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-acetamido-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-3-methyl-N-(2-methylpropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41N3O3/c1-18(2)15-28(25(30)24(19(3)4)26-20(5)29)16-21-11-13-27(14-12-21)17-22-9-7-8-10-23(22)31-6/h7-10,18-19,21,24H,11-17H2,1-6H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUDHPVQSGIXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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